10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
10-(4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group and multiple methyl groups attached to a decahydroacridine core
Preparation Methods
The synthesis of 10-(4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under acidic or basic conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halogens or nucleophiles.
Major Products: The major products formed depend on the specific reagents and conditions used, but can include various substituted derivatives and functionalized compounds
Scientific Research Applications
10-(4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access, or it could activate a receptor by mimicking a natural ligand .
Comparison with Similar Compounds
Similar compounds include other methoxyphenyl and tetramethyl-substituted acridines. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns. The uniqueness of 10-(4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific combination of functional groups, which can influence its reactivity and biological activity. Similar compounds include:
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- Various methoxyphenyl-substituted triazoles and pyrazoles .
Properties
Molecular Formula |
C24H29NO3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C24H29NO3/c1-23(2)11-19-17(21(26)13-23)10-18-20(12-24(3,4)14-22(18)27)25(19)15-6-8-16(28-5)9-7-15/h6-9H,10-14H2,1-5H3 |
InChI Key |
ZTYBOLHMYUNYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CC3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C(=O)C1)C |
Origin of Product |
United States |
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